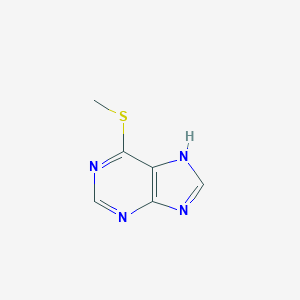

6-Methylmercaptopurine

説明

6-Methylmercaptopurine is a derivative of mercaptopurine, a purine analog used primarily in the treatment of leukemia and other autoimmune diseases. It is a thiopurine compound that interferes with nucleic acid synthesis by inhibiting purine metabolism. This compound is known for its immunosuppressive and antineoplastic properties, making it a valuable agent in medical treatments.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylmercaptopurine typically involves the methylation of mercaptopurine. One common method is the reaction of mercaptopurine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

科学的研究の応用

Therapeutic Use in Oncology

6-MP and its metabolites, including 6-MMP, are crucial in managing pediatric ALL. The pharmacokinetics of 6-MP has been studied extensively to optimize dosing regimens based on individual patient metabolism. A population pharmacokinetic model developed for pediatric patients has shown that incorporating genetic factors, particularly thiopurine methyltransferase (TPMT) polymorphisms, can significantly reduce interindividual variability in drug clearance and improve therapeutic outcomes .

Monitoring Myelotoxicity

6-MMP is associated with myelosuppression, particularly leukocytopenia, in patients undergoing thiopurine therapy. A case series involving 24 patients demonstrated that elevated levels of 6-MMP correlated with significant myelotoxicity, necessitating careful monitoring of metabolite levels to prevent adverse effects . The median steady-state level of 6-MMP among patients experiencing leukocytopenia was reported at 14,500 pmol/8 × 10^8 red blood cells, highlighting the need for therapeutic drug monitoring .

Pharmacogenetics and Dosing Strategies

The integration of pharmacogenetic information into treatment protocols for IBD and ALL has shown promise in individualizing therapy. Studies indicate that measuring levels of both 6-MMP and its active metabolite, 6-thioguanine nucleotides (6-TGNs), can guide dosage adjustments to enhance efficacy while minimizing toxicity. A therapeutic threshold for 6-TGN levels (>230 pmol/8 × 10^8 RBCs) has been associated with better treatment outcomes, while high levels of 6-MMP (>5,700 pmol/8 × 10^8 RBCs) have been linked to liver function abnormalities .

Case Study: Myelotoxicity Induced by 6-MMP

A retrospective analysis of patients treated with thiopurines revealed that those with elevated 6-MMP levels frequently experienced leukocytopenia and anemia. The study emphasized the importance of adjusting thiopurine therapy based on metabolite monitoring. In cases where leukocytopenia occurred, a significant percentage of patients had their white blood cell counts normalized following dose adjustments within four weeks .

Case Study: Combination Therapy with Allopurinol

In instances where patients exhibited severe gastrointestinal toxicity from 6-MP, combination therapy with allopurinol has been explored. One study reported that out of 19 patients treated with this regimen due to skewed metabolism (indicated by a high 6-MMP:6-TGN ratio), the majority achieved desired therapeutic responses without recurrence of toxicity . This approach illustrates the potential for adjunctive therapies to mitigate adverse effects associated with high levels of 6-MMP.

Data Summary

作用機序

6-Methylmercaptopurine exerts its effects by interfering with purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid. This metabolite inhibits several reactions involving inosinic acid, such as its conversion to xanthylic acid and adenylic acid. The inhibition of these pathways disrupts DNA and RNA synthesis, leading to cytotoxic effects on rapidly dividing cells.

類似化合物との比較

Mercaptopurine: The parent compound of 6-Methylmercaptopurine, used in similar medical applications.

Thioguanine: Another thiopurine analog with similar mechanisms of action but different clinical applications.

Azathioprine: A prodrug that is metabolized to mercaptopurine in the body, used as an immunosuppressant.

Uniqueness: this compound is unique in its specific methylation, which alters its metabolic pathway and potentially its pharmacokinetics and toxicity profile. This modification can influence its therapeutic efficacy and side effect profile compared to its parent compound and other thiopurine analogs.

生物活性

6-Methylmercaptopurine (6-MMP) is a significant metabolite of the antineoplastic agent 6-mercaptopurine (6-MP), commonly used in the treatment of various conditions, including inflammatory bowel disease (IBD) and certain leukemias. Understanding the biological activity of 6-MMP is crucial for optimizing therapeutic strategies and minimizing adverse effects.

Metabolism and Pharmacokinetics

6-MP is metabolized primarily through three pathways:

- Anabolic Pathway :

- Hypoxanthine Phosphoribosyl Transferase (HPRT) converts 6-MP to 6-thioinosine monophosphate (6-TIMP), which is further transformed into active metabolites, 6-thioguanine nucleotides (6-TGNs).

- Catabolic Pathways :

Table 1: Enzymatic Pathways of 6-MP Metabolism

| Enzyme | Reaction | Product |

|---|---|---|

| HPRT | Converts 6-MP to 6-TIMP | 6-TIMP |

| XO | Converts 6-MP to 6-thiouric acid | 6-TU |

| TPMT | Methylates 6-MP to form 6-MMP | 6-MMP |

| TPMT | Converts 6-TIMP to 6-mMPN | 6-mMPN |

The primary biological activity of 6-MMP is its role in immunosuppression and cytotoxicity. The following mechanisms are involved:

- Incorporation into DNA : The active metabolites, particularly 6-TGNs, are incorporated into the DNA of lymphocytes, leading to cytotoxic effects due to their structural similarity to purines . This incorporation disrupts DNA replication and repair processes.

- Inhibition of Purine Synthesis : Both 6-mMPNs and 6-TGNs inhibit de novo purine synthesis, which is essential for lymphocyte proliferation. This inhibition contributes significantly to the immunosuppressive effects observed in patients receiving thiopurines .

Myelotoxicity Associated with Elevated 6-MMP Levels

A retrospective study highlighted the relationship between elevated levels of 6-MMP and myelotoxicity in IBD patients. In this study involving 24 patients, all exhibited leukocytopenia after a median period of treatment with thiopurines. The median steady-state level of 6-MMP was found to be significantly elevated at approximately 14,500 pmol/8 × 10^8 red blood cells , with a range from 6600 to 48,000 pmol/8 × 10^8 red blood cells .

- Findings :

- All patients developed leukocytopenia (median white blood cell count: ).

- Concurrent anemia was observed in 75% of cases.

- Adjustments in thiopurine therapy led to recovery in most patients within four weeks.

This case series underscores the importance of monitoring metabolite levels to avoid severe myelosuppression and tailor treatment regimens accordingly.

Pharmacogenetics

The activity of TPMT is genetically determined, leading to variability in patient responses to thiopurines. Patients with low or absent TPMT activity are at a higher risk for toxicity due to excessive accumulation of active metabolites like 6-TGNs and potentially harmful levels of 6-MMP .

Table 2: TPMT Genotype Influence on Thiopurine Metabolism

| TPMT Genotype | Enzyme Activity Level | Risk Level |

|---|---|---|

| Normal | High | Standard Dosing |

| Heterozygous | Intermediate | Adjusted Dosing |

| Homozygous deficient | Low | High Risk for Toxicity |

特性

IUPAC Name |

6-methylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJIQXGRFSPYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901654 | |

| Record name | 6-(methylsulfanyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-66-8 | |

| Record name | 6-Methylmercaptopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylthiopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methylthio)purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylthio)purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLMERCAPTOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V404DV25O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。